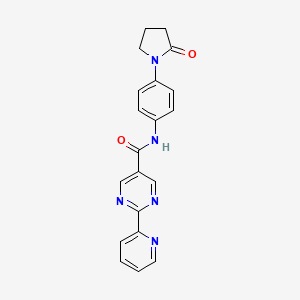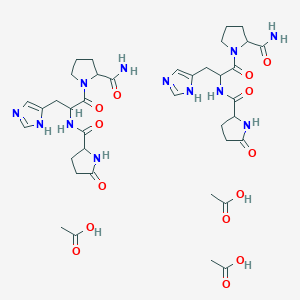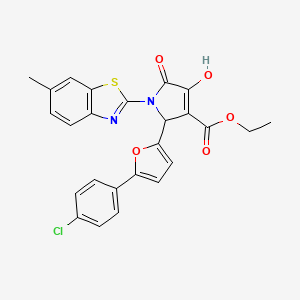
pythiDC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PythiDC is a selective inhibitor of collagen prolyl 4-hydroxylase, neither causing general toxicity nor disrupting iron homeostasis.
Wirkmechanismus
Target of Action
PythiDC is a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H1) . CP4H1 is an enzyme that plays a crucial role in the hydroxylation of proline residues on collagen, a process essential for the stability of the collagen triple helix .
Mode of Action
This compound interacts with CP4H1 and inhibits its activity, with an IC50 value of 4.0 μM . This inhibition disrupts the normal function of CP4H1, thereby affecting the hydroxylation process of collagen .
Biochemical Pathways
The inhibition of CP4H1 by this compound affects the collagen synthesis pathway, leading to a decrease in the stability of the collagen triple helix . This can have downstream effects on various biological processes, including cell adhesion, migration, and tissue remodeling, which are often associated with fibrotic and metastatic diseases .
Pharmacokinetics
The solubility of this compound in dmso suggests that it may be well-absorbed and distributed in the body .
Result of Action
By inhibiting CP4H1, this compound can potentially reduce the stability of the collagen triple helix, thereby affecting the structure and function of collagen-rich tissues . This can lead to the development of a new class of antifibrotic and antimetastatic agents .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH and temperature, which can affect its solubility and stability . .
Biochemische Analyse
Biochemical Properties
PythiDC is known to be an inhibitor of collagen prolyl 4-hydroxylase (CP4H) containing the α (I) isoform (CP4H1) . This interaction with CP4H1 suggests that this compound plays a significant role in the biochemical reactions involving collagen synthesis and stabilization .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of CP4H1. By inhibiting this enzyme, this compound can potentially influence collagen synthesis, which is a critical process in various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CP4H1 and inhibiting its activity . This inhibition can lead to changes in collagen synthesis and stabilization, which can have downstream effects on various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathways related to collagen synthesis and stabilization . It interacts with the enzyme CP4H1, which plays a critical role in these pathways .
Eigenschaften
IUPAC Name |
2-(5-carboxypyridin-2-yl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9(14)5-1-2-6(11-3-5)8-12-4-7(17-8)10(15)16/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUGJYTQIZJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222244 |
Source


|
| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821370-71-1 |
Source


|
| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821370-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(5-Carboxy-2-thiazolyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101222244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does diethyl-pythiDC impact PDAC cells?
A1: Diethyl-pythiDC exhibits multi-faceted effects on PDAC cells:
- Reduced Proliferation and Colony Formation: Diethyl-pythiDC effectively diminishes both the proliferation rate and colony formation ability of PDAC cells. [, ]
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, hindering the progression of PDAC cells through the cell cycle. [, ]
- Modulation of Epithelial-Mesenchymal Transition (EMT): Diethyl-pythiDC influences the expression of EMT markers. It elevates E-cadherin, an epithelial marker, while decreasing the expression of mesenchymal markers, N-cadherin and vimentin. This suggests a potential role in suppressing metastasis by reversing the EMT process. [, ]
- Downregulation of AGO2/MMP1 Pathway: Diethyl-pythiDC treatment leads to a reduction in the expression of Argonaute-2 (AGO2), a key player in microRNA biogenesis associated with tumorigenesis, and its downstream target, matrix metalloproteinase-1 (MMP1). This downregulation could contribute to the compound's anti-tumorigenic properties. []
Q2: What evidence supports the therapeutic potential of diethyl-pythiDC in PDAC?
A2: Preclinical studies highlight the promising therapeutic potential of diethyl-pythiDC:
- Inhibition of Tumor Growth and Metastasis: In vivo studies using xenograft models of PDAC have demonstrated that diethyl-pythiDC significantly reduces both tumor growth and metastasis. []
- Correlation of P4HA1 Expression with Prognosis: Clinical data analysis reveals a strong association between high P4HA1 expression and poor overall survival in PDAC patients. This emphasizes the clinical relevance of targeting P4HA1 for therapeutic intervention. []
Q3: Are there any specific patient populations that might benefit from diethyl-pythiDC treatment?
A3: While further research is needed, preliminary findings indicate potential benefits for specific PDAC patient subgroups:
- High P4HA1 Expression: Patients with elevated P4HA1 expression in their tumors might be particularly responsive to diethyl-pythiDC therapy, given its mechanism of action as a P4HA1 inhibitor. [, ]
- Specific Molecular Alterations: Clinical Proteomic Tumor Analysis Consortium (CPTAC) data suggest that patients with alterations in the receptor tyrosine kinase (RTK) pathway, mammalian target of rapamycin (mTOR) pathway, and SWItch/Sucrose Non-Fermentable (SWI-SNF) complex exhibit higher P4HA1 protein expression. This suggests that diethyl-pythiDC might hold therapeutic promise for this patient subset. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)


![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)
